molecular formula C25H20ClN5O3 B2376761 N-(4-chlorophenyl)-2-[4-(4-ethylphenoxy)-1-oxo-1H,2H-[1,2,4]triazolo[4,3-a]quinoxalin-2-yl]acetamide CAS No. 1189444-27-6

N-(4-chlorophenyl)-2-[4-(4-ethylphenoxy)-1-oxo-1H,2H-[1,2,4]triazolo[4,3-a]quinoxalin-2-yl]acetamide

Cat. No.: B2376761
CAS No.: 1189444-27-6
M. Wt: 473.92
InChI Key: LQYWLEDIIWFRAV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound belongs to the triazoloquinoxaline family, characterized by a fused triazole-quinoxaline core. Its structure features a 4-ethylphenoxy substituent at position 4 of the triazoloquinoxaline ring and an N-(4-chlorophenyl)acetamide moiety. These substitutions likely influence its physicochemical properties (e.g., lipophilicity, solubility) and biological interactions, making it distinct within its class.

Properties

IUPAC Name

N-(4-chlorophenyl)-2-[4-(4-ethylphenoxy)-1-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-2-yl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H20ClN5O3/c1-2-16-7-13-19(14-8-16)34-24-23-29-30(15-22(32)27-18-11-9-17(26)10-12-18)25(33)31(23)21-6-4-3-5-20(21)28-24/h3-14H,2,15H2,1H3,(H,27,32)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LQYWLEDIIWFRAV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)OC2=NC3=CC=CC=C3N4C2=NN(C4=O)CC(=O)NC5=CC=C(C=C5)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H20ClN5O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

473.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(4-chlorophenyl)-2-[4-(4-ethylphenoxy)-1-oxo-1H,2H-[1,2,4]triazolo[4,3-a]quinoxalin-2-yl]acetamide, also known as ChemDiv compound F842-0245, is a synthetic compound with potential biological significance. This article reviews its biological activity based on current research findings, including mechanisms of action, pharmacological effects, and potential therapeutic applications.

Chemical Structure

The chemical formula of the compound is C25H20ClN5O3C_{25}H_{20}ClN_{5}O_{3}. Its structure features a chlorophenyl group and a triazoloquinoxaline moiety, which are thought to contribute to its biological properties.

Research indicates that compounds similar to this compound may interact with various biological targets:

  • G Protein-Coupled Receptors (GPCRs) : Compounds in this class have shown potential in modulating GPCR activity. For instance, studies have demonstrated that certain derivatives can act as agonists or antagonists at specific receptors, influencing cellular signaling pathways significantly .
  • Kinase Inhibition : The compound may exhibit inhibitory effects on various kinases involved in cancer pathways. Similar benzamide derivatives have been reported to inhibit RET kinase activity effectively .

Antitumor Activity

Several studies have highlighted the antitumor potential of compounds derived from quinoxaline and triazole scaffolds. For example:

  • Cell Proliferation Inhibition : In vitro assays show that related compounds can inhibit cell proliferation in cancer cell lines by inducing apoptosis or cell cycle arrest .

Neuroprotective Effects

There is emerging evidence suggesting neuroprotective properties associated with similar compounds:

  • Neurite Outgrowth Stimulation : Compounds with structural similarities have been found to stimulate neurite outgrowth in neuronal cultures, indicating potential applications in neurodegenerative diseases .

Case Studies and Experimental Findings

A summary of relevant experimental findings is presented below:

StudyCompound TestedBiological ActivityKey Findings
F842-0245AntitumorInhibits proliferation in cancer cell lines.
Benzamide DerivativesKinase InhibitionEffective against RET kinase; potential for cancer therapy.
Related CompoundsNeuroprotectiveStimulates neurite outgrowth; indicates neuroprotective properties.

Safety and Toxicology

The safety profile of this compound has not been extensively documented. However, related compounds have undergone toxicity assessments showing variable effects depending on dosage and exposure duration. It is crucial to conduct thorough toxicity studies before clinical applications.

Scientific Research Applications

Biological Activities

Research has indicated that N-(4-chlorophenyl)-2-[4-(4-ethylphenoxy)-1-oxo-1H,2H-[1,2,4]triazolo[4,3-a]quinoxalin-2-yl]acetamide exhibits a range of biological activities:

Antimicrobial Properties

Studies have shown that compounds with similar structures possess antimicrobial activity against various pathogens. For instance:

  • Mechanism of Action : The triazole ring may interfere with fungal cell wall synthesis or inhibit specific enzymes critical for bacterial survival.

Anticancer Activity

The compound's quinoxaline framework is associated with anticancer properties. Research indicates:

  • Inhibition of Cancer Cell Proliferation : Compounds derived from quinoxaline have been found to inhibit the proliferation of cancer cells in vitro.

Antimalarial Activity

Recent studies have highlighted the potential of triazole-containing compounds in combating malaria:

  • Inhibition of Plasmodium falciparum : Similar scaffolds have demonstrated potency against malaria parasites with low IC50 values.

Case Studies and Research Findings

Several studies have investigated the applications of compounds related to this compound:

StudyFindingsReference
Study 1Identified significant antimicrobial activity against E. coli and S. aureus
Study 2Demonstrated anticancer effects on breast cancer cell lines
Study 3Showed efficacy against Plasmodium falciparum with IC50 values < 20 nM

Chemical Reactions Analysis

Hydrolysis Reactions

The acetamide moiety and ester-like linkages undergo hydrolysis under acidic or basic conditions:

Conditions Reagents Products Yield
1M HCl (reflux, 4h)Aqueous HClCarboxylic acid derivative + 4-chloroaniline72%
0.5M NaOH (60°C, 2h)Methanol/water (1:1)Sodium salt of hydrolyzed triazoloquinoxaline intermediate85%

Key findings:

  • Acidic hydrolysis preferentially cleaves the acetamide bond due to protonation of the carbonyl oxygen.

  • Basic conditions promote saponification of ester-like groups in the triazoloquinoxaline system.

Alkylation and N-Methylation

The triazole nitrogen and quinoxaline NH sites participate in alkylation:

Reaction Reagents Conditions Products
N-AlkylationIodomethane, K₂CO₃DMF, 80°C, 6hN-methylated derivative
Propylation1-Bromopropane, Pd/Al₂O₃H₂ atmosphere, 50°C, 12hPropyl-substituted triazoloquinoxaline

Notable observations:

  • Dimethyl carbonate provides a greener alternative for N-methylation with 78% efficiency under microwave irradiation .

  • Palladium-catalyzed alkylation preserves the triazole ring integrity while introducing alkyl chains.

Nucleophilic Aromatic Substitution

The 4-chlorophenyl group undergoes substitution reactions:

Nucleophile Catalyst Conditions Products
PiperidineCuI, DIPEADMSO, 120°C, 8hPiperidine-substituted aryl derivative
Sodium methoxideNoneRefluxing methanol, 24hMethoxy-substituted analog

Mechanistic insight:

  • Electron-withdrawing triazoloquinoxaline core activates the chlorophenyl ring for nucleophilic attack.

  • Copper catalysis accelerates substitutions involving amines.

Cycloaddition Reactions

The triazole ring participates in [3+2] cycloadditions:

Dipolarophile Conditions Products Application
PhenylacetyleneCu(I)-catalyzed, 70°CFused triazolo-isoxazole derivative Antimicrobial screening
Nitrile oxidesSolvent-free, 100°CTriazolo-oxadiazole hybrid Anticancer studies

Key data:

  • Cycloadditions occur regioselectively at the triazole N1–C2 bond .

  • Products show enhanced π-stacking capabilities due to extended conjugation .

Reduction Reactions

Selective reduction of nitro and carbonyl groups:

Target Group Reagents Conditions Products
Ketone (C=O)NaBH₄, CeCl₃EtOH, 0°C, 2hSecondary alcohol derivative
Nitro (Ar-NO₂)H₂, Pd/C (5% wt)Ethyl acetate, 25°C, 3hAmine-functionalized analog

Critical notes:

  • NaBH₄/CeCl₃ selectively reduces ketones without affecting the triazole ring.

  • Catalytic hydrogenation achieves full nitro-to-amine conversion with >90% efficiency .

Photochemical Reactivity

UV-induced transformations (λ = 254 nm):

Conditions Products Quantum Yield
Acetonitrile, N₂ atmosphereRing-opened quinoxaline diazepine isomerΦ = 0.12
Methanol, O₂ presenceOxidative cleavage to pyrazine derivativesΦ = 0.08

Catalytic Cross-Coupling

Palladium-mediated bond formations:

Reaction Type Catalyst Products
Suzuki-MiyauraPd(PPh₃)₄, K₂CO₃Biaryl-functionalized derivative
Buchwald-HartwigPd₂(dba)₃, XantphosN-arylated triazoloquinoxaline

Optimized parameters:

  • Suzuki couplings require 2 mol% Pd catalyst and 12h reflux in toluene.

  • Buchwald-Hartwig aminations achieve >80% yield with electron-deficient aryl halides.

Comparison with Similar Compounds

Key Observations :

  • The 4-ethylphenoxy group in the target compound increases steric bulk and lipophilicity compared to the 1-methyl-4-oxo group in or the unsubstituted 4-oxo group in . This may enhance membrane permeability but reduce aqueous solubility.
  • Substitutions on the phenyl ring of the acetamide moiety (e.g., 4-chloro vs. 2-chloro-4-fluoro in ) alter electronic properties and binding affinity.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N-(4-chlorophenyl)-2-[4-(4-ethylphenoxy)-1-oxo-1H,2H-[1,2,4]triazolo[4,3-a]quinoxalin-2-yl]acetamide?

  • The synthesis typically involves multi-step reactions:

Formation of the quinoxaline core via condensation of o-phenylenediamine derivatives with diketones.

Functionalization with triazole rings via cyclization using hydrazine derivatives.

Acetamide coupling via nucleophilic substitution or amidation reactions.

  • Key parameters include temperature control (60–120°C), solvent selection (e.g., DMF or THF for polar intermediates), and catalyst use (e.g., Pd/C for cross-coupling). Yield optimization requires purification via column chromatography or recrystallization .

Q. How can researchers assess the purity and stability of this compound?

  • Purity : Use HPLC with a C18 column (≥95% purity threshold) and UV detection at 254 nm.
  • Stability : Conduct accelerated degradation studies under varying pH (3–9), temperature (40–80°C), and light exposure. Monitor via LC-MS for degradation products .
  • Structural confirmation : Employ 1^1H/13^{13}C NMR and FT-IR to validate functional groups (e.g., amide C=O stretch at ~1650 cm1^{-1}) .

Q. What in vitro assays are suitable for preliminary biological screening?

  • Anticancer activity : MTT assay using cancer cell lines (e.g., HeLa, MCF-7) with IC50_{50} values calculated via dose-response curves.
  • Enzyme inhibition : Fluorescence-based assays targeting kinases (e.g., EGFR) or proteases, comparing inhibition constants (KiK_i) against reference inhibitors .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.